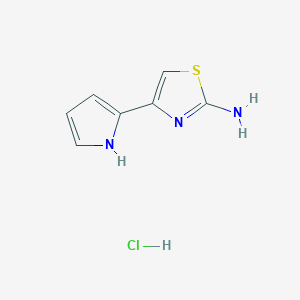
4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic uses. This compound is commonly referred to as PTAH and has been studied for its ability to inhibit certain enzymes and proteins in the body, which can lead to various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
PTAH has been studied for its potential therapeutic uses in a variety of diseases and conditions. One area of research has been in cancer treatment, where PTAH has been shown to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and metastasis. Additionally, PTAH has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of viral infections.
Mecanismo De Acción
PTAH works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β), both of which are involved in cell division and proliferation. By inhibiting these enzymes, PTAH can slow down or stop the growth of cancer cells and reduce the risk of tumor metastasis. Additionally, PTAH has been shown to inhibit the replication of certain viruses, such as hepatitis C virus, by interfering with the virus's ability to replicate its genetic material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PTAH are largely dependent on the specific disease or condition being studied. In cancer treatment, PTAH has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis. In neurodegenerative diseases, PTAH has been shown to reduce inflammation and oxidative stress, both of which are believed to contribute to the development and progression of these diseases. Additionally, PTAH has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in a variety of other conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTAH in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, PTAH has been shown to have a relatively low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one limitation of using PTAH in lab experiments is that it may not be effective in all types of cancer or diseases, and further research is needed to determine its efficacy in different contexts.
Direcciones Futuras
There are several future directions for research on PTAH. One area of interest is in the development of more potent and selective inhibitors of CDK2 and GSK3β, which could lead to more effective cancer treatments. Additionally, further research is needed to determine the efficacy of PTAH in treating other viral infections and neurodegenerative diseases. Finally, more research is needed to determine the optimal dosing and administration of PTAH in different contexts.
Métodos De Síntesis
The synthesis of PTAH involves the reaction of 2-aminothiazole with 2-bromo-1H-pyrrole in the presence of a base such as potassium carbonate. The resulting product is then purified and treated with hydrochloric acid to obtain the final product, PTAH hydrochloride. This synthesis method has been well-established in the literature and has been used in numerous studies.
Propiedades
IUPAC Name |
4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.ClH/c8-7-10-6(4-11-7)5-2-1-3-9-5;/h1-4,9H,(H2,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZJSIREFEFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CSC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




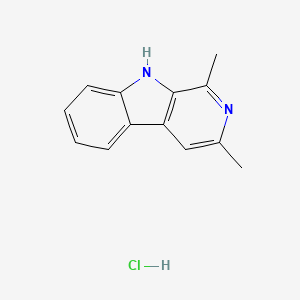
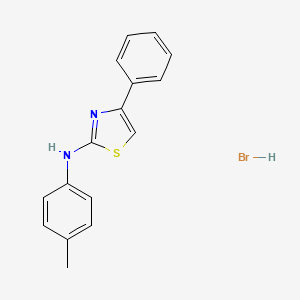
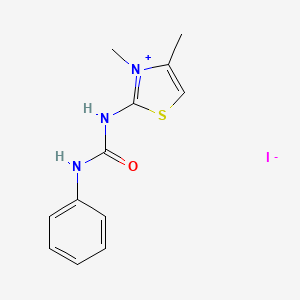
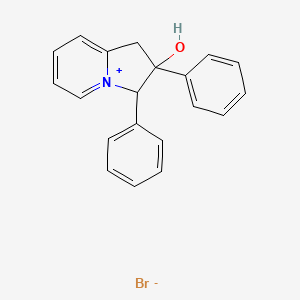

![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)



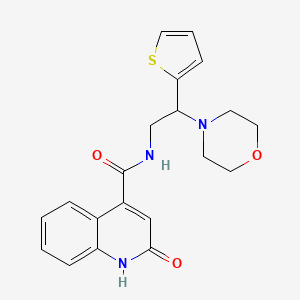
![(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B7452261.png)